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Abstract
This document provides a comprehensive technical guide for researchers, scientists, and

engineers on the application of cerium fluoride (CeF₃) as a low refractive index material for

anti-reflective (AR) coatings. Detailed protocols for thin film deposition via electron-beam

evaporation and radio-frequency (RF) sputtering are presented, alongside methodologies for

the characterization of optical performance and environmental durability. The causal

relationships behind experimental parameters are elucidated to provide a deeper

understanding of the coating process. Furthermore, this guide includes a practical example of

designing a multilayer AR coating incorporating cerium fluoride.

Introduction: The Merits of Cerium Fluoride in Anti-
Reflective Applications
Cerium fluoride (CeF₃) is a technologically significant material in the fabrication of optical thin

films, particularly for anti-reflective coatings. Its advantageous properties, including a low

refractive index, broad transmission range, and excellent environmental stability, make it a

compelling choice for a variety of optical applications, from the ultraviolet (UV) to the mid-

infrared (MIR) spectrum.[1]
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The primary function of an anti-reflective coating is to minimize the reflection of light from an

optical surface, thereby maximizing transmittance.[2] This is achieved by exploiting the

principles of thin-film interference. For a single-layer AR coating, the ideal refractive index (n_c)

on a substrate with refractive index (n_s) in air (n_0 ≈ 1) is given by n_c = √(n_0 * n_s). Cerium

fluoride, with a refractive index of approximately 1.63 in the visible spectrum, is an excellent

candidate for achieving significant reflection reduction on various optical glasses and infrared

materials.[3]

Beyond its favorable refractive index, CeF₃ exhibits a wide transparency range, typically from

300 nm to 13 µm, making it suitable for broadband AR coatings.[4] Its high melting point (1460

°C) and density (6.16 g/cm³) contribute to the formation of robust and durable thin films.[5]

Physicochemical and Optical Properties of Cerium
Fluoride
A thorough understanding of the material properties of CeF₃ is crucial for the successful design

and fabrication of high-performance AR coatings.

Property Value Source

Chemical Formula CeF₃ [5]

Crystal Structure Trigonal (Hexagonal) [6]

Density 6.16 g/cm³ [5]

Melting Point 1460 °C [5]

Refractive Index (at 550 nm) ~1.63 [3]

Transmission Range 300 nm - 13 µm [4]

Deposition Protocols for Cerium Fluoride Thin Films
The quality and performance of a CeF₃ anti-reflective coating are critically dependent on the

deposition technique and the precise control of process parameters. The following sections

provide detailed protocols for two common physical vapor deposition (PVD) methods: electron-

beam evaporation and RF sputtering.
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Electron-Beam Evaporation of Cerium Fluoride
Electron-beam (e-beam) evaporation is a widely used technique for the deposition of high-

quality optical thin films. It offers excellent control over the deposition rate and film thickness.

Substrate Temperature: Heating the substrate to 150-300 °C enhances the adatom mobility

on the substrate surface, leading to denser, more durable films with better adhesion.[4]

Deposition Rate: A moderate deposition rate of 0.5-1.0 nm/s is recommended. A rate that is

too high can lead to a more porous film structure, while a very low rate can increase the

incorporation of residual gases.

Crucible Liner: Molybdenum (Mo) or tantalum (Ta) liners are suitable for evaporating CeF₃,

as they exhibit good thermal conductivity and minimal reaction with the fluoride material.[4]

Base Pressure: A high vacuum environment (≤ 5 x 10⁻⁶ mbar) is essential to minimize the

incorporation of impurities, such as water vapor, which can lead to absorption in the

deposited film.
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Figure 1: Workflow for Electron-Beam Evaporation of CeF₃.
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Substrate Preparation:

Thoroughly clean the substrates using a sequence of solvents such as acetone,

isopropanol, and deionized (DI) water in an ultrasonic bath.

Dry the substrates with a nitrogen gun.

For enhanced adhesion, a plasma cleaning step can be performed in the deposition

chamber prior to coating.[4]

Chamber Preparation and Loading:

Load high-purity CeF₃ granules into a suitable crucible liner (Mo or Ta).

Mount the cleaned substrates in the substrate holder.

Deposition:

Evacuate the chamber to a base pressure of ≤ 5 x 10⁻⁶ mbar.

Heat the substrates to the desired temperature (e.g., 250 °C) and allow the temperature to

stabilize.

Slowly ramp up the electron beam power to melt and outgas the CeF₃ material.

Once the material is stable, open the shutter and commence deposition at a rate of 0.5-1.0

nm/s, monitored by a quartz crystal microbalance.

Deposit the film to the desired thickness.

Post-Deposition:

Close the shutter and ramp down the e-beam power.

Allow the substrates to cool down in a vacuum for at least one hour.

Vent the chamber with dry nitrogen and unload the coated substrates.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 16 Tech Support

https://mds.umicore.com/storage/eom/tfp/6.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13885144?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radio-Frequency (RF) Sputtering of Cerium Fluoride
RF sputtering is another effective PVD technique that can produce dense and uniform CeF₃

films with excellent adhesion.[7][8]

Sputtering Gas: Argon (Ar) is typically used as the sputtering gas due to its inert nature and

suitable atomic mass for efficient sputtering.

RF Power: The RF power influences the deposition rate and the energy of the sputtered

particles. A moderate power level should be chosen to achieve a reasonable deposition rate

without causing excessive heating of the substrate or target.

Working Pressure: The working pressure affects the mean free path of the sputtered atoms

and influences the film's microstructure. A lower pressure generally results in a denser film.

Substrate Temperature: Similar to e-beam evaporation, substrate heating can improve film

quality.
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Figure 2: Workflow for RF Sputtering of CeF₃.
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System Preparation:

Install a high-purity CeF₃ sputtering target in the magnetron source.

Clean and load the substrates into the chamber.

Deposition:

Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ mbar.

Introduce high-purity argon gas into the chamber and set the working pressure (e.g., 5

mTorr).

Apply RF power to the target to strike a plasma.

Pre-sputter the target with the shutter closed for several minutes to clean the target

surface.

Open the shutter to begin depositing the CeF₃ film onto the substrates.

Deposit to the desired thickness.

Post-Deposition:

Turn off the RF power and the gas flow.

Allow the substrates to cool.

Vent the chamber and unload the samples.

Characterization Protocols
Optical Performance Characterization
This technique is used to measure the transmittance and reflectance of the coated optic over a

wide spectral range.[1][9][10]

Protocol:
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Obtain a baseline spectrum of the spectrophotometer.

Measure the transmittance of the uncoated substrate as a reference.

Measure the transmittance of the CeF₃ coated substrate.

Using a specular reflectance accessory, measure the reflectance of the coated surface.

Data Analysis: The anti-reflective performance is quantified by the reduction in reflectance

and the increase in transmittance at the target wavelengths compared to the uncoated

substrate.

Spectroscopic ellipsometry is a highly sensitive technique for determining the refractive index

(n) and extinction coefficient (k) of the CeF₃ film, as well as its thickness.[11][12][13][14][15][16]

Protocol:

Mount the coated substrate on the ellipsometer stage.

Perform measurements at multiple angles of incidence (e.g., 65°, 70°, 75°) over the

desired spectral range.

Data Analysis:

Develop an optical model consisting of the substrate and a CeF₃ layer.

Use a dispersion model (e.g., Cauchy) to represent the refractive index of the CeF₃ film.

Fit the model to the experimental data to extract the film thickness and the values of n and

k as a function of wavelength.

Durability and Adhesion Testing (as per MIL-C-675C)
The durability of the CeF₃ coating is essential for its long-term performance. The MIL-C-675C

standard provides a framework for testing the adhesion and abrasion resistance of optical

coatings.[2][17][18][19]

Protocol:
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Press a strip of specified cellophane tape (conforming to FED Spec. L-T-90, Type 1) firmly

onto the coated surface.[20]

Rapidly remove the tape at an angle normal to the surface.[20]

Acceptance Criteria: The coating passes if there is no visible evidence of the coating being

removed.[20]

Protocol:

Rub the coated surface with a 1/4-inch thick pad of clean, dry cheesecloth for 50 strokes

with a minimum bearing force of one pound.[20]

Acceptance Criteria: The coating passes if it shows no signs of deterioration, such as streaks

or scratches.[20]

Protocol:

Subject the coated surface to 20 strokes with a standard eraser (conforming to MIL-E-

12397) with a bearing force of 2 to 2.5 pounds.[20]

Acceptance Criteria: The coating passes if it shows no signs of deterioration.[20]

Multilayer Anti-Reflective Coating Design with
Cerium Fluoride
For broadband anti-reflection, multilayer coatings are employed, alternating between high and

low refractive index materials.[21][22][23][24] CeF₃ serves as an excellent low-index material in

such designs.

Two-Layer AR Coating Example
A common two-layer AR coating design utilizes a quarter-wavelength thick layer of a high-index

material followed by a quarter-wavelength thick layer of a low-index material.

Design Principle: For a two-layer "quarter-quarter" AR coating on a substrate with refractive

index n_s, the ideal refractive indices for the two layers (n₁ adjacent to the substrate, and n₂

adjacent to the air) are given by:
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n₁ = (n_s)^(3/4)

n₂ = (n_s)^(1/4)

Example: For a substrate of BK7 glass (n_s ≈ 1.52 at 550 nm):

Ideal n₁ ≈ 1.38

Ideal n₂ ≈ 1.11

While an ideal match for n₂ is not readily available, a material with a low refractive index is

desirable. A practical approach involves using a higher-index material for the first layer and a

lower-index material like CeF₃ for the second layer. Let's consider a design with a higher index

material like Zirconium Oxide (ZrO₂, n ≈ 2.2) and CeF₃ (n ≈ 1.63) on a BK7 substrate. The

thicknesses would be optimized to achieve minimum reflectance at the target wavelength.[3]

Two-Layer AR Coating on BK7 Substrate

Air (n ≈ 1.0) CeF₃ (n ≈ 1.63)
t₂ = λ / (4 * n_CeF3)

ZrO₂ (n ≈ 2.2)
t₁ = λ / (4 * n_ZrO2)

BK7 Substrate (n ≈ 1.52)

Click to download full resolution via product page

Figure 3: Schematic of a two-layer AR coating design.

Conclusion
Cerium fluoride is a versatile and reliable material for the fabrication of anti-reflective coatings

across a broad spectral range. By carefully controlling the deposition parameters using

techniques such as electron-beam evaporation or RF sputtering, it is possible to produce

dense, durable, and high-performance AR coatings. The protocols and characterization

methods detailed in this guide provide a solid foundation for researchers and engineers to

successfully implement CeF₃ in their optical coating applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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